DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-
Overview
Description
DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- is a synthetic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a dimethylphenyl group and a furanylcarbonyl group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with DL-Alanine, 2,6-dimethylphenylamine, and 2-furancarboxylic acid.
Coupling Reaction: The 2,6-dimethylphenylamine is reacted with 2-furancarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate N-(2,6-dimethylphenyl)-2-furancarboxamide.
Amidation: The intermediate is then reacted with DL-Alanine in the presence of a dehydrating agent such as thionyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and furanyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-thienylcarbonyl)-
- DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-pyridylcarbonyl)-
- DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-benzoylcarbonyl)-
Uniqueness
DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- is unique due to the presence of the furanylcarbonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-6-4-7-11(2)14(10)17(12(3)16(19)20)15(18)13-8-5-9-21-13/h4-9,12H,1-3H3,(H,19,20)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXKMKRDFUHMQU-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922723 | |
Record name | N-(2,6-Dimethylphenyl)-N-(furan-2-carbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118597-19-6 | |
Record name | DL-Alanine, N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118597196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-N-(furan-2-carbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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